
(1-(((2-Hydroxyphenyl)imino)methyl)-2-naphtholato(2-)-N,O,O')copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(((2-Hydroxyphenyl)imino)methyl)-2-naphtholato(2-)-N,O,O')copper is a useful research compound. Its molecular formula is C17H11CuNO2 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-(((2-Hydroxyphenyl)imino)methyl)-2-naphtholato(2-)-N,O,O')copper, often referred to as complex 1, has garnered attention in recent years due to its notable biological activities, particularly in the fields of anticancer and antidiabetic research. This article delves into the biological activity of this copper complex, summarizing key findings from various studies, presenting data tables, and discussing case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C17H11CuNO2. The structure features a copper ion coordinated to a bidentate ligand derived from 2-hydroxy-1-naphthaldehyde. The coordination environment is characterized by a distorted square pyramidal geometry, which is crucial for its biological interactions.
DNA Binding and Cytotoxicity
One of the primary areas of investigation for complex 1 is its interaction with DNA and its cytotoxic effects on cancer cells. A study found that complex 1 binds to calf thymus DNA (ctDNA) at the minor groove with a binding constant of 2.38×105M−1 . The cytotoxicity was evaluated using an MTT assay on human colorectal cancer cells (HCT116), yielding an IC50 value of 11.6 μM after 24 hours of treatment, indicating significant antiproliferative activity .
Table 1: Summary of Cytotoxicity Data
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Complex 1 | HCT116 (Colon) | 11.6 | Apoptosis via ROS production |
Complex 2 | HT-29 (Colon) | Not reported | Induction of apoptosis |
The apoptotic effect induced by complex 1 was confirmed through DNA fragmentation analysis, suggesting that the compound may regulate apoptosis through mitochondrial pathways involving reactive oxygen species (ROS) .
Antidiabetic Activity
In addition to its anticancer properties, this compound has also been studied for its antidiabetic effects. Recent findings indicate that related copper complexes exhibit promising antidiabetic activity with IC50 values in the range of 107.786 mM for α-amylase inhibition . This suggests that modifications to the ligand structure can enhance the biological activity of copper complexes.
Case Studies and Research Findings
Several studies have investigated the biological implications of copper complexes derived from naphthalene-based ligands:
- DNA Interaction Studies : Research demonstrated that complex 1 exhibits hypochromism upon binding to DNA, indicating strong interactions likely due to π–π stacking between aromatic rings . This property is essential for potential therapeutic applications in cancer treatment.
- Anticancer Mechanisms : The mechanism through which complex 1 induces apoptosis involves oxidative stress pathways, where ROS play a critical role in mediating cell death . This highlights the dual role of copper as both a structural component and an active participant in biological processes.
- Comparative Studies : Other copper complexes have shown varying degrees of cytotoxicity and mechanisms of action. For example, another study reported different IC50 values for structurally similar compounds, emphasizing the importance of ligand design in enhancing biological activity .
Table 2: Comparative Anticancer Activities
Copper Complex | Cell Line | IC50 (μM) | Binding Mode |
---|---|---|---|
Complex 1 | HCT116 | 11.6 | Minor groove binding |
Complex 3 | MCF7 | 15.0 | Intercalation |
Properties
CAS No. |
15680-42-9 |
---|---|
Molecular Formula |
C17H11CuNO2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
copper;1-[(2-oxidophenyl)iminomethyl]naphthalen-2-olate |
InChI |
InChI=1S/C17H13NO2.Cu/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20;/h1-11,19-20H;/q;+2/p-2 |
InChI Key |
QWBAXCFLJDGFPE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3[O-])[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.